![molecular formula C15H15N3OS B5843096 2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5843096.png)
2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DPC or N-(3-pyridinylcarbamothioyl)-2,4-dimethylbenzamide.
科学研究应用
2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been studied for its potential use in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In materials science, it has been explored for its applications in the development of organic semiconductors and optoelectronic devices. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of 2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide is not fully understood. However, it has been proposed that this compound may act as an inhibitor of enzymes such as aldose reductase, which is involved in the development of diabetic complications. In addition, it has also been shown to have anti-inflammatory and antiproliferative effects, which may contribute to its potential use in cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce inflammation. In addition, it has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of diabetes and other oxidative stress-related diseases.
实验室实验的优点和局限性
The advantages of using 2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments include its potential applications in various fields, its relatively simple synthesis method, and its low toxicity. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of 2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide. These include further investigation of its potential use as a drug candidate for the treatment of cancer, diabetes, and inflammation. In addition, it may also be explored for its applications in materials science, such as the development of organic semiconductors and optoelectronic devices. Further studies may also be conducted to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
合成方法
The synthesis of 2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide involves the reaction between 2,4-dimethylbenzoyl chloride and 3-aminopyridine-2-carbothioamide in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
属性
IUPAC Name |
2,4-dimethyl-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-5-6-13(11(2)8-10)14(19)18-15(20)17-12-4-3-7-16-9-12/h3-9H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSJCJHRMGVOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

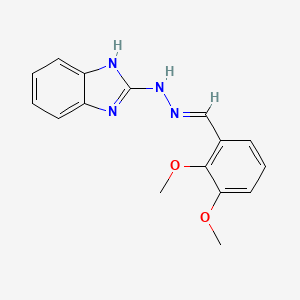
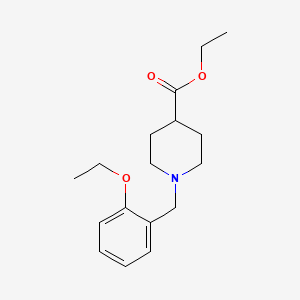
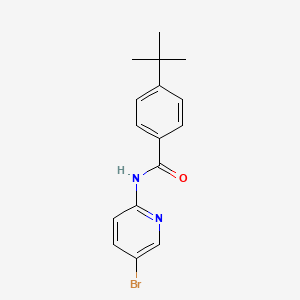
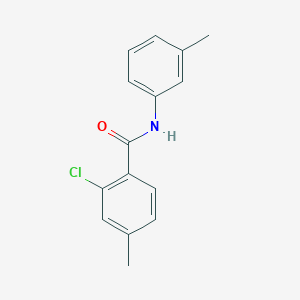
![4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5843047.png)
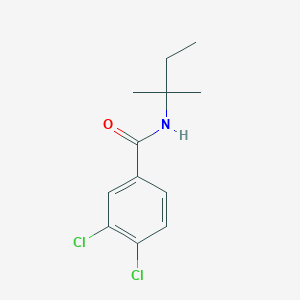
![6-bromo-3-chloro-N'-[(5-ethyl-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5843072.png)

![5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5843086.png)
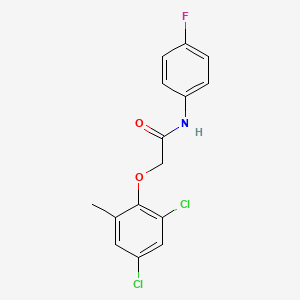
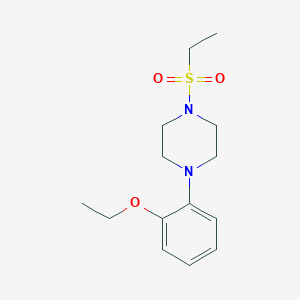

![N-[4-(acetylamino)-3-methoxyphenyl]benzamide](/img/structure/B5843121.png)
![3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5843122.png)